molecular formula C5H6N4O2 B15215948 4-Cyano-1H-imidazole-5-carboxamide hydrate

4-Cyano-1H-imidazole-5-carboxamide hydrate

Cat. No.: B15215948
M. Wt: 154.13 g/mol
InChI Key: IITMRZLKYBCLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-1H-imidazole-5-carboxamide hydrate is a crystalline compound with the molecular formula C5H4N4O and a molecular weight of 136.11 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, and is characterized by the presence of a cyano group (–C≡N) and a carboxamide group (–CONH2) on the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1H-imidazole-5-carboxamide hydrate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanoimidazole with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1H-imidazole-5-carboxamide hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce 4-amino-1H-imidazole-5-carboxamide .

Scientific Research Applications

4-Cyano-1H-imidazole-5-carboxamide hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-1H-imidazole-5-carboxamide hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-1H-imidazole-5-carboxamide hydrate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a cyano group and a carboxamide group on the imidazole ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

4-cyano-1H-imidazole-5-carboxamide;hydrate

InChI

InChI=1S/C5H4N4O.H2O/c6-1-3-4(5(7)10)9-2-8-3;/h2H,(H2,7,10)(H,8,9);1H2

InChI Key

IITMRZLKYBCLAM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C(=O)N)C#N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.